molecular formula C4H5N3O2 B122768 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one CAS No. 147738-81-6

5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one

Katalognummer: B122768
CAS-Nummer: 147738-81-6
Molekulargewicht: 127.1 g/mol
InChI-Schlüssel: CIKULXAROZVBEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one, commonly known as MNDO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNDO is a yellow crystalline powder that is soluble in water and has a melting point of 178-180°C.

Wirkmechanismus

MNDO acts as a nitrosating agent by transferring a nitroso group to various substrates. This reaction is believed to occur through a radical mechanism, where MNDO is converted to a radical intermediate that reacts with the substrate to form a nitroso compound.
Biochemical and Physiological Effects:
MNDO has been shown to have various biochemical and physiological effects. In vitro studies have shown that MNDO can induce DNA damage and cell death in cancer cells. Additionally, MNDO has been shown to have anti-inflammatory and antioxidant properties.

Vorteile Und Einschränkungen Für Laborexperimente

MNDO has several advantages for lab experiments, including its ease of synthesis and high yield. However, the compound is highly reactive and unstable, which can make it difficult to handle. Additionally, MNDO is toxic and carcinogenic, which requires proper safety precautions to be taken when handling the compound.

Zukünftige Richtungen

MNDO has several potential future directions in scientific research. One potential direction is the development of MNDO-based fluorescent dyes for biological imaging. Additionally, MNDO can be used in the synthesis of novel pharmaceuticals and agrochemicals. Further research is needed to explore the potential applications of MNDO in various fields of science.
Conclusion:
In conclusion, MNDO is a unique chemical compound that has gained significant attention in scientific research. Its nitrosating properties make it useful in the synthesis of various compounds, including pharmaceuticals and agrochemicals. MNDO has several potential future directions in scientific research, and further studies are needed to explore its potential applications. However, proper safety precautions should be taken when handling the compound due to its toxicity and carcinogenic properties.

Synthesemethoden

MNDO can be synthesized using various methods, including the reaction of 4-nitroso-1,2-dihydropyrazol-3-one with methyl iodide in the presence of a base, or the reaction of 5-methyl-4-nitroso-1,2-dihydropyrazol-3-one with methylamine. The latter method is preferred due to its high yield and simplicity.

Wissenschaftliche Forschungsanwendungen

MNDO has been extensively used in scientific research due to its unique properties. It can act as a nitrosating agent, which makes it useful in the synthesis of nitrosamines. MNDO is also used in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it has been used in the synthesis of fluorescent dyes and as a reagent in analytical chemistry.

Eigenschaften

147738-81-6

Molekularformel

C4H5N3O2

Molekulargewicht

127.1 g/mol

IUPAC-Name

5-methyl-4-nitroso-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C4H5N3O2/c1-2-3(7-9)4(8)6-5-2/h1H3,(H2,5,6,8)

InChI-Schlüssel

CIKULXAROZVBEF-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NN1)N=O

Kanonische SMILES

CC1=C(C(=O)NN1)N=O

6386-15-8

Synonyme

1H-Pyrazol-3-ol,5-methyl-4-nitroso-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.